N-(Cyanomethyl)-2-(2,4-dichlorophenyl)-N-methylcyclopropane-1-carboxamide
Description
N-(Cyanomethyl)-2-(2,4-dichlorophenyl)-N-methylcyclopropane-1-carboxamide is a cyclopropane-containing carboxamide derivative characterized by a dichlorophenyl substituent at the 2-position of the cyclopropane ring and a cyanomethyl group attached to the nitrogen atom.
Properties
IUPAC Name |
N-(cyanomethyl)-2-(2,4-dichlorophenyl)-N-methylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O/c1-17(5-4-16)13(18)11-7-10(11)9-3-2-8(14)6-12(9)15/h2-3,6,10-11H,5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXFBDUCRIKWKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)C1CC1C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyanomethyl)-2-(2,4-dichlorophenyl)-N-methylcyclopropane-1-carboxamide typically involves multiple steps, starting with the formation of the cyclopropane ring One common approach is the reaction of 2,4-dichlorobenzaldehyde with a suitable cyclopropane derivative under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Catalysts and solvents are carefully selected to optimize the reaction conditions and yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are employed.
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium cyanide (NaCN) or potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity allows for the creation of diverse chemical structures, making it valuable in organic synthesis.
Biology: In biological research, N-(Cyanomethyl)-2-(2,4-dichlorophenyl)-N-methylcyclopropane-1-carboxamide can be used as a probe to study enzyme mechanisms or as a building block for bioactive molecules.
Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its structural features may contribute to the design of drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound can be utilized in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which N-(Cyanomethyl)-2-(2,4-dichlorophenyl)-N-methylcyclopropane-1-carboxamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding these interactions is crucial for developing its applications in medicine and industry.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Key Compounds for Comparison:
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide () Substituents: 4-Methoxyphenoxy group at the 2-position, phenyl at the 1-position, and diethylamide. Synthesis: Prepared via procedure B with 78% yield and a diastereomeric ratio (dr) of 23:1 . Properties: Colorless oil, Rf 0.19 (hexanes/EtOAc 5:1).
N,N-Dimethyl-1-phenylcycloprop-2-ene-1-carboxamide ()
- Substituents : Phenyl group at the 1-position, dimethylamide.
- Synthesis : 57% yield via procedure A; crystalline solid (mp 151–151.3°C) .
N-(2-Bromophenyl)-1-methylcyclopropanecarboxamide ()
- Substituents : 2-Bromophenyl group, methylamide.
- Relevance : Highlights the impact of halogenated aryl groups on steric and electronic properties.
Milnacipran Related Compound C () Substituents: Diethylamide, phenyl group, and isoindoline-dione moiety.
Comparison Table:
Bioactivity and Toxicity Considerations
- Cyanomethyl Group: Similar to 2-cyano-N-[(methylamino)carbonyl]acetamide (), which lacks thorough toxicological data. This raises caution for unstudied derivatives .
- Halogenated Analogs : Bromophenyl derivatives (–8) may exhibit similar pharmacokinetic profiles, though dichlorophenyl groups enhance lipophilicity and membrane permeability .
Physicochemical Properties
- Lipophilicity: The 2,4-dichlorophenyl and cyanomethyl groups likely increase logP compared to methoxy- or bromophenyl analogs.
- Solubility : Amide derivatives in –2 show varying solubility (oil vs. crystalline solid), suggesting the target compound’s solubility depends on substituent polarity .
Biological Activity
N-(Cyanomethyl)-2-(2,4-dichlorophenyl)-N-methylcyclopropane-1-carboxamide is a complex organic compound with significant potential in biological research and medicinal chemistry. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
IUPAC Name: this compound
Molecular Formula: C13H12Cl2N2O
Molecular Weight: 283.15 g/mol
CAS Number: 1423720-46-0
The compound features a cyclopropane ring, a cyanomethyl group, and a dichlorophenyl moiety, which contribute to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been identified as a useful probe in studying enzyme mechanisms due to its ability to modulate biological pathways through selective binding.
Potential Interactions
- Enzyme Modulation: The compound may interact with various enzymes, influencing metabolic pathways.
- Receptor Agonism: Similar compounds have shown activity as agonists for serotonin receptors (5-HT2C), suggesting potential neuropharmacological applications .
1. Medicinal Chemistry
This compound has been investigated for its potential as a lead compound in drug development. Its structural features allow for modifications that could enhance selectivity and efficacy against specific targets.
| Compound | Activity | Reference |
|---|---|---|
| N-Methyl Compound | EC50 = 23 nM at 5-HT2C | |
| N-Benzyl Compound | Antipsychotic-like activity |
2. Research Applications
In biological research, this compound serves as a building block for synthesizing bioactive molecules. Its unique structure allows it to be used in various assays to study cellular responses and enzyme activities.
Case Studies
Several studies have highlighted the utility of similar compounds in pharmacological contexts:
- A study on N-substituted (2-phenylcyclopropyl)methylamines demonstrated their selectivity for the 5-HT2C receptor and potential antipsychotic effects .
- Research into enzyme inhibitors has shown that compounds with similar frameworks can effectively modulate enzyme activity, paving the way for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
